O-spiroketal glucoside

Description

Properties

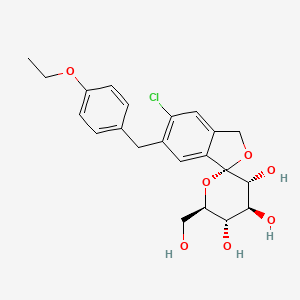

Molecular Formula |

C22H25ClO7 |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

(3S,3'R,4'S,5'S,6'R)-6-chloro-5-[(4-ethoxyphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-15-5-3-12(4-6-15)7-13-8-16-14(9-17(13)23)11-29-22(16)21(27)20(26)19(25)18(10-24)30-22/h3-6,8-9,18-21,24-27H,2,7,10-11H2,1H3/t18-,19-,20+,21-,22+/m1/s1 |

InChI Key |

WUEOKKVPVLUFPP-BDHVOXNPSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=C3CO[C@]4(C3=C2)[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=C3COC4(C3=C2)C(C(C(C(O4)CO)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Pharmacophore-Guided Design and Scaffold Discovery

The identification of the O-spiroketal C-arylglucoside scaffold originated from computational modeling and database mining. A 3D pharmacophore model derived from known SGLT2 inhibitors highlighted critical features:

-

A hydrophobic aromatic ring

-

Hydrogen-bond acceptors at positions analogous to glucose C-3 and C-4

A Cambridge Structural Database (CSD) search using these criteria identified the O-spiroketal system as a viable framework. Subsequent optimization yielded 16d (tofogliflozin), synthesized via a nine-step route starting from D-glucose. Key steps included regioselective benzoylation, Mitsunobu glycosylation, and spiroketalization under acidic conditions .

Table 1: Pharmacophore Features of O-Spiroketal Glucosides

| Feature | Role in SGLT2 Binding | Example in Tofogliflozin |

|---|---|---|

| Aryl Group | Hydrophobic interactions | 4-Methylphenyl substituent |

| C-3/C-4 Hydroxy Groups | Hydrogen bonding with Asn51 | β-D-glucopyranose configuration |

| Spiroketal Bridge | Conformational restraint | Isobenzofuran-1,2'-pyran system |

Organocatalytic Synthesis of O-Spiro-C-Aryl Glycosides

Organocatalysis has emerged as a stereocontrolled strategy for constructing O-spiroketal glucosides. A proline-derived catalyst (20 mol%) in dichloromethane at −20°C enables the coupling of peracetylated glucose donors with phenolic acceptors, achieving α:β ratios up to 19:1 . This method circumvents transition-metal catalysts, simplifying purification and enhancing compatibility with acid-sensitive substrates.

Reaction Scheme 1: Organocatalytic Glycosylation

The protocol was extended to synthesize papulacandin derivatives, demonstrating its versatility for complex natural products .

Table 2: Organocatalytic Conditions and Yields

| Donor | Acceptor | Catalyst | Yield (%) | α:β Ratio |

|---|---|---|---|---|

| 1,2,3,4,6-Pentaacetyl | 4-Hydroxyazobenzene | (S)-Proline | 78 | 15:1 |

| 2,3,4,6-Tetraacetyl | Resorcinol | (R)-Proline | 82 | 19:1 |

Sugar Moiety Modifications for Enhanced Stability

Removing the C-6 hydroxy group from the glucose moiety improves metabolic stability without compromising SGLT2 affinity. For example, 6-deoxy this compound 39 (IC₅₀ = 4.1 nM) showed 98% oral bioavailability in rats, compared to 67% for the C-6 hydroxylated analog . Synthesis involves:

-

Selective deoxygenation via Barton-McCombie reaction

-

Mitsunobu glycosylation with 4-ethylphenol

Table 3: Impact of C-6 Modifications on Pharmacokinetics

| Compound | C-6 Substituent | hSGLT2 IC₅₀ (nM) | Oral Bioavailability (%) |

|---|---|---|---|

| 39 | H | 4.1 | 98 |

| 40 | OH | 3.8 | 67 |

Mitsunobu Reaction in Glycosylation Steps

The Mitsunobu reaction is pivotal for constructing the C-aryl glycosidic bond. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose couples with phenolic acceptors in 85–92% yield . This method ensures β-selectivity, critical for mimicking natural glucose orientation in SGLT2 binding.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of this compound Synthesis Methods

| Method | Steps | Overall Yield (%) | Selectivity (α:β) | Scalability |

|---|---|---|---|---|

| Pharmacophore-Guided | 9 | 12 | 1:8 | Moderate |

| Organocatalytic | 5 | 35 | 1:19 | High |

| Mitsunobu Glycosylation | 7 | 28 | 1:15 | High |

Organocatalysis offers superior yields and stereocontrol but requires chiral catalysts. Pharmacophore-guided routes, while longer, enable precise structural optimization for drug candidates .

Chemical Reactions Analysis

Mechanistic Pathways and Stereochemical Outcomes

The reaction proceeds via two distinct pathways depending on conditions:

-

Inversion Pathway : Methanol-induced spirocyclization at –63°C yields inversion spiroketals (e.g., 32 ) with >90% selectivity .

-

Retention Pathway : Ti(Oi-Pr)₄-mediated cyclization at 0°C achieves retention spiroketals (e.g., 38 ) with complete diastereocontrol .

Mechanistic Insights :

-

Chelation Control : Ti(Oi-Pr)₄ stabilizes transition states through chelation, overriding thermodynamic preferences .

-

Steric Effects : Bulky alcohols (e.g., tert-butanol) suppress intermolecular glycosylation, favoring intramolecular cyclization .

Functionalization and Stability

O-spiroketal glucosides undergo selective modifications:

Hydroxyl Group Protection

| Protecting Group | Conditions | Selectivity |

|---|---|---|

| Acetonide | Acetone, CuSO₄ (Lewis acid) | Protects C-4 and C-6 hydroxyls . |

| Benzyl Ether | BnBr, NaH | Removable via Pd/C hydrogenolysis . |

Glycosidic Bond Hydrolysis

-

Acidic conditions (e.g., TsOH, –78°C) cleave glycosidic bonds, yielding thermodynamic spiroketals .

-

Enzymatic hydrolysis (e.g., β-glucosidase) shows no activity, highlighting metabolic stability .

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Antidiabetic Applications

One of the most notable applications of O-spiroketal glucosides is in the treatment of diabetes. Recent studies have indicated that these compounds can act as inhibitors of sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys.

- Tofogliflozin : A prominent example is tofogliflozin, a C-aryl glucoside with an O-spiroketal ring system. It has been shown to selectively inhibit SGLT2, leading to significant reductions in blood glucose levels in diabetic models. In preclinical studies, it demonstrated a dose-dependent hypoglycemic effect, making it a candidate for type 2 diabetes treatment .

- Mechanism of Action : The inhibition of SGLT2 by O-spiroketal glucosides results in increased urinary glucose excretion and reduced plasma glucose levels. This mechanism is particularly beneficial for patients with type 2 diabetes who struggle with hyperglycemia .

Antioxidant Properties

O-spiroketal glucosides also exhibit strong antioxidant activities, which can be advantageous in managing oxidative stress associated with diabetes and other metabolic disorders.

- Studies on Antioxidant Activity : Research has indicated that certain O-spiroketal glucosides possess potent antioxidant properties, contributing to their potential therapeutic effects against oxidative damage . These compounds can help mitigate complications arising from chronic diseases like diabetes by reducing oxidative stress.

Anticancer Potential

The anticancer properties of O-spiroketal glucosides have been explored in various studies. Their unique structural features allow them to interact with biological targets involved in cancer progression.

- In Vitro Studies : Recent investigations have shown that some derivatives of O-spiroketal glucosides exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These compounds have been found to induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents .

Enzyme Inhibition

O-spiroketal glucosides have been studied for their ability to inhibit specific enzymes involved in metabolic processes.

- Glycogen Phosphorylase Inhibition : Some derivatives have demonstrated inhibitory effects on glycogen phosphorylase, an enzyme critical for glucose metabolism. This inhibition can further aid in controlling blood sugar levels and improving metabolic health .

Data Summary Table

Mechanism of Action

The mechanism of action of O-spiroketal glucosides involves their interaction with specific molecular targets. For instance, as SGLT2 inhibitors, these compounds block the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and reduced blood glucose levels . The spiroketal structure plays a crucial role in binding to the transporter and inhibiting its function .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of O-Spiroketal Glucoside and Analogues

Key Observations:

SGLT2 Selectivity: The O-spiroketal ring in tofogliflozin confers superior selectivity compared to non-spiroketal C-aryl glucosides like phlorizin, which non-selectively inhibits both SGLT1 and SGLT2 .

Metabolic Stability: The spiroketal structure reduces susceptibility to enzymatic degradation, enhancing half-life compared to flavonoid glucosides (e.g., kaempferol-3-O-glucoside), which are rapidly metabolized .

Therapeutic Scope: While O-spiroketal glucosides target diabetes, flavonoid and lignan glucosides (e.g., apigenin-7-O-glucoside, syringaresinol 4-O-glucoside) exhibit antioxidant or hormone-modulating activities, reflecting divergent applications .

Clinical and Preclinical Data

- Tofogliflozin : In rat models, it reduced renal glucose reabsorption by 80% under hyperglycemic conditions without affecting SGLT1-mediated glucose uptake in the intestine . Clinical trials demonstrated a 40–50% increase in urinary glucose excretion, surpassing earlier inhibitors like phlorizin .

- Flavonoid Glucosides: Compounds like kaempferol-3-O-glucoside showed potent antioxidant activity (IC50 = 1 × 10⁻⁴ M) but lack specificity for glucose transporters .

Q & A

What are the common synthetic routes for O-spiroketal glucoside, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclocondensation or glycosylation strategies. For example, Ohtake et al. (2012) developed a macrocyclic C-aryl glucoside with an O-spiroketal ring system via selective glycosylation under controlled pH and temperature, achieving high stereochemical purity . Key factors affecting yield include:

- Catalyst choice : Enzymatic vs. chemical catalysts (e.g., imidazole-1-sulfonyl azide) impact reaction specificity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-synthesis purification to remove traces .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during spiroketal formation .

Which analytical techniques are most effective for characterizing this compound’s structure and stability?

A combination of chromatographic and spectroscopic methods is critical:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Enables quantification of cis/trans isomers and degradation products in complex matrices (e.g., health food extracts) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spiroketal ring conformation and glycosidic linkage stereochemistry .

- X-ray Crystallography : Validates 3D structure, particularly for novel derivatives .

Stability testing : Accelerated stability studies under varying pH and humidity identify degradation pathways, with LC-MS monitoring .

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions often arise from methodological variability. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK-293 for SGLT2 inhibition studies) and control for variables like glucose concentration .

- Comparative analysis : Replicate experiments using protocols from conflicting studies (e.g., differing bacterial strains or incubation times) to isolate confounding factors .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for batch effects or instrument sensitivity differences .

What in vitro and in vivo models are appropriate for evaluating the pharmacological mechanisms of this compound?

- In vitro :

- In vivo :

How can the PICOT framework guide the design of research questions for studying this compound’s therapeutic potential?

Using PICOT (Population, Intervention, Comparison, Outcome, Time):

- Example :

- P : Type 2 diabetic patients with inadequate glycemic control.

- I : Oral administration of this compound (10 mg/day).

- C : Standard metformin therapy (1000 mg/day).

- O : Change in HbA1c levels at 12 weeks.

- T : 12-week randomized controlled trial.

This framework ensures clarity, reproducibility, and alignment with clinical endpoints .

What strategies optimize the isolation and purification of this compound from complex biological mixtures?

- Extraction : Use 80% ethanol at 4°C in dark conditions to prevent isomerization .

- Chromatography :

- Detergent-assisted purification : High-purity glucoside detergents (e.g., octylthioglucoside) stabilize proteins during co-purification without interfering with UV detection .

How do structural modifications to the spiroketal ring affect this compound’s bioactivity and pharmacokinetics?

- Ring substituents : Electron-withdrawing groups (e.g., -NO₂) enhance SGLT2 binding affinity but may reduce solubility .

- Glycosidic linkage : β-linked glucosides show higher metabolic stability than α-linked analogs in liver microsome assays .

- Pharmacokinetics : Methylation of hydroxyl groups increases oral bioavailability by reducing first-pass metabolism .

What are the key considerations for ensuring reproducibility in this compound research?

- Documentation : Report detailed protocols for synthesis, purification, and assay conditions (e.g., exact LC-MS parameters) .

- Reference standards : Use commercially available or synthesized internal standards for quantification .

- Data sharing : Deposit raw NMR/LC-MS spectra in public repositories (e.g., ChemSpider) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.